molecular formula C10H8BrClO B11725810 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one

3-Bromo-4-(4-chlorophenyl)but-3-en-2-one

Cat. No.: B11725810
M. Wt: 259.52 g/mol
InChI Key: SNCSMCVPQYZGKV-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-chlorophenyl)but-3-en-2-one (CAS 634906-83-5) is an α,β-unsaturated ketone with the molecular formula C₁₀H₈BrClO and a molecular weight of 259.53 g/mol . Its structure features a conjugated enone system, a bromine atom at the β-position, and a 4-chlorophenyl substituent. This compound serves as a key intermediate in organic synthesis, particularly in cyclization and coupling reactions .

Properties

Molecular Formula

C10H8BrClO

Molecular Weight

259.52 g/mol

IUPAC Name

3-bromo-4-(4-chlorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8BrClO/c1-7(13)10(11)6-8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

SNCSMCVPQYZGKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one typically involves the reaction of 4-chlorobenzaldehyde with bromine and a suitable ketone under controlled conditions. One common method includes the use of sodium bromide and a ketone in the presence of an acid catalyst to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Bromo-4-(4-chlorophenyl)but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl Substitution

  • 3-Bromo-4-(2-chlorophenyl)but-3-en-2-one: Structural Difference: The chlorine substituent is at the ortho position of the phenyl ring instead of para. This isomer was utilized in the synthesis of 3-(2-chlorobenzylidene)-5-phenylpent-4-yn-2-one, demonstrating its role in forming conjugated systems .

Bromophenyl vs. Chlorophenyl Variants

  • (E)-4-(4-Bromophenyl)but-3-en-2-one (CAS 3815-31-4):
    • Molecular Formula : C₁₀H₉BrO (MW: 225.08 g/mol) .
    • Key Difference : Replaces the 4-chlorophenyl group with a 4-bromophenyl moiety.
    • Reactivity : The bromine atom’s higher electronegativity may enhance electrophilicity at the β-carbon, influencing Michael addition kinetics compared to the chloro analog.

Functional Group Modifications

  • (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one (CAS 1393444-15-9): Molecular Formula: C₁₂H₁₃BrO₂ (MW: 269.13 g/mol) . Structural Feature: Incorporates an ethoxy group at the 4-position of the bromophenyl ring.

Heterocyclic Derivatives

  • 6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one (CAS 263364-78-9): Molecular Formula: C₁₇H₁₃BrO₃ (MW: 345.19 g/mol) . Structural Difference: A coumarin scaffold replaces the linear enone system. Applications: Coumarin derivatives are widely studied for fluorescence properties and biological activity, diverging from the synthetic utility of linear enones like the target compound.

Physicochemical and Spectroscopic Comparisons

Crystallographic Data

  • 3-Bromo-4-(4-chlorophenyl)but-3-en-2-one: No crystallographic data is available in the evidence.
  • Related Triazole-Schiff Base Compound (CCDC 829447): Monoclinic crystal system (space group C2) with a density of 1.405 g/cm³ . Structural analysis reveals intramolecular hydrogen bonding, which could be extrapolated to predict packing behavior in the target compound.

Infrared Spectroscopy

  • 3-Bromo-4-(2-chlorophenyl)but-3-en-2-one :
    • IR peaks at 1660 cm⁻¹ (C=O stretch) and 1597 cm⁻¹ (C=C stretch), characteristic of α,β-unsaturated ketones .
  • Comparison: Minor shifts in carbonyl stretches (e.g., ±10 cm⁻¹) may arise from differences in substituent electronic effects.

Cyclization Reactions

  • The target compound’s enone system is primed for Michael additions and Diels-Alder reactions. Its 4-chlorophenyl group may direct regioselectivity in electrophilic aromatic substitution post-cyclization .
  • 3-Bromo-4-(2-chlorophenyl)but-3-en-2-one was used to synthesize alkynyl ketones, highlighting the role of halogen positioning in directing reactivity .

Catalytic Transformations

  • Indium-Catalyzed Transfer Hydrogenation: Enones like the target compound can undergo reductive cyclization to form cyclic alcohols or ethers, though yields may vary with substituent steric bulk .

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